![molecular formula C6H13N3 B14712210 3-[(2-Aminoethyl)amino]-2-methylpropanenitrile CAS No. 22584-32-3](/img/structure/B14712210.png)
3-[(2-Aminoethyl)amino]-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Aminoethyl)amino]-2-methylpropanenitrile is an organic compound that features both amine and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]-2-methylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)amino]-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oximes or amides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
3-[(2-Aminoethyl)amino]-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive functional groups.
Mechanism of Action
The mechanism by which 3-[(2-Aminoethyl)amino]-2-methylpropanenitrile exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can influence biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Aminoethyl)amino]propyl-dimethoxymethylsilane
- 3-[(2-Aminoethyl)amino]propyl-trimethoxysilane
- Triethylenetetramine
Uniqueness
Compared to similar compounds, 3-[(2-Aminoethyl)amino]-2-methylpropanenitrile is unique due to its specific combination of amine and nitrile functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
22584-32-3 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
3-(2-aminoethylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C6H13N3/c1-6(4-8)5-9-3-2-7/h6,9H,2-3,5,7H2,1H3 |
InChI Key |
HWJSDSLWRKEWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
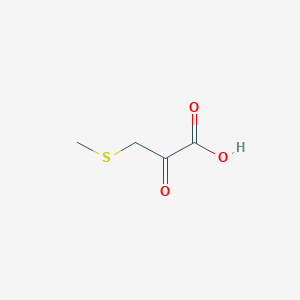

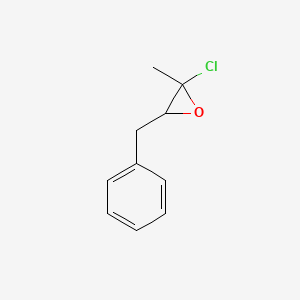

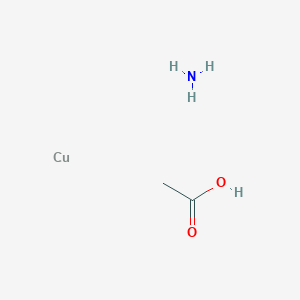
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)

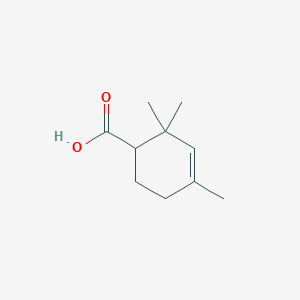
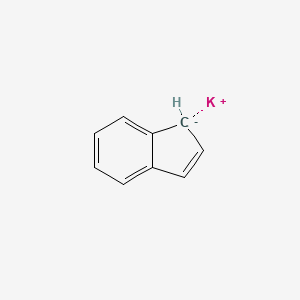
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
